6-Chloropyridine-2-sulfonamide

Descripción general

Descripción

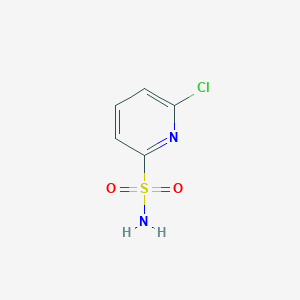

6-Chloropyridine-2-sulfonamide is a chemical compound with the molecular formula C5H5ClN2O2S It is a derivative of pyridine, featuring a chlorine atom at the 6th position and a sulfonamide group at the 2nd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyridine-2-sulfonamide typically involves the chlorination of pyridine-2-sulfonamide. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled temperatures and reaction times.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 6-Chloropyridine-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as 6-chloropyridine-2-sulfonic acid.

Reduction: Reduction reactions can lead to the formation of this compound derivatives with different functional groups.

Substitution: Substitution reactions at the chlorine or sulfonamide positions can yield a variety of products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

Oxidation: 6-Chloropyridine-2-sulfonic acid

Reduction: Reduced derivatives of this compound

Substitution: Various substituted pyridine derivatives

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has diverse applications across several domains:

1. Medicinal Chemistry

- Antimicrobial Activity : 6-Chloropyridine-2-sulfonamide exhibits broad-spectrum antibacterial properties by inhibiting bacterial folate synthesis, essential for nucleic acid production. This mechanism involves the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis .

- Anticancer Potential : Research has indicated that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro studies have shown significant cytotoxic effects against these cell lines .

2. Biological Research

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including carbonic anhydrases (CAs), which are implicated in maintaining acid-base balance and are involved in cancer progression. Studies have demonstrated its effectiveness in inhibiting hCA II and hCA IX .

- Ion Channel Modulation : this compound has been identified as a modulator of ion channels, which could be beneficial in treating conditions like cardiac arrhythmias .

3. Material Science

- Polymer Development : The compound is utilized in the synthesis of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Case Studies

Several studies have explored the applications of this compound:

- Ion Channel Modulation Study : Research demonstrated that derivatives of this compound significantly influenced ion channel functionality, suggesting potential therapeutic applications for neurological disorders .

- Anticancer Research : A study evaluated the effects of sulfonamide derivatives on MCF-7 cells, revealing that these compounds could arrest the cell cycle at the G2/M phase while promoting apoptosis. This highlights their potential as anticancer agents .

Table 1: Biological Activities of Sulfonamide Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 0.43 | |

| Compound A | Antiviral | 5.0 | |

| Compound B | Anticancer | 1.33 |

Table 2: Inhibition Potency Against Carbonic Anhydrases

| Compound No | hCA II IC50 (nM) | hCA IX IC50 (nM) |

|---|---|---|

| 4 | 181 ± 0.66 | 35.9 |

| 7 | 1.33 ± 0.10 | 66 |

| 9 | 0.38 ± 0.14 | 40 |

Mecanismo De Acción

The mechanism by which 6-Chloropyridine-2-sulfonamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparación Con Compuestos Similares

2-Chloropyridine

2-Sulfonamide pyridine

3-Chloropyridine

3-Sulfonamide pyridine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

6-Chloropyridine-2-sulfonamide is a sulfonamide derivative that has garnered attention in the pharmaceutical field due to its potential biological activities. This compound, like many sulfonamides, exhibits a range of biological properties, including antimicrobial, antiviral, and anticancer activities. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. The mechanism of action typically involves the inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 100 | 15 |

| Escherichia coli | 100 | 12 |

| Pseudomonas aeruginosa | 200 | 10 |

The above table illustrates the antimicrobial efficacy of this compound against various bacterial strains. Notably, it showed significant inhibition against Gram-positive bacteria like Staphylococcus aureus.

Antiviral Activity

Recent studies have highlighted the potential of sulfonamides, including this compound, as antiviral agents. The compound has demonstrated effectiveness against viruses such as SARS-CoV-2. In one study, it was reported that derivatives similar to this compound exhibited an IC50 value of 0.8 µM against SARS-CoV-2, indicating potent antiviral activity with low cytotoxicity .

Table 2: Antiviral Activity Against SARS-CoV-2

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 0.8 | 30.7 |

The selectivity index indicates that the compound is not only effective at inhibiting viral replication but also exhibits a favorable safety profile.

Anticancer Activity

Sulfonamides have also been investigated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells. For instance, a derivative of sulfanilamide exhibited cytotoxic effects on breast cancer cells in vitro, suggesting that modifications to the sulfonamide structure can enhance anticancer activity .

Case Study: Cytotoxic Effects on Breast Cancer Cells

In a study assessing the cytotoxicity of various sulfonamide derivatives, it was found that specific modifications led to increased apoptosis in breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is heavily influenced by their chemical structure. The presence of specific functional groups and their positions on the aromatic ring can significantly affect both antimicrobial and anticancer activities. For instance, compounds with free amino groups at certain positions were found to be more active than those without such substitutions .

Key Structural Features Influencing Activity:

- Amino Group Position: Free amino groups in para-position relative to the sulfonamide group enhance activity.

- Substituents: Additional substituents in ortho or meta positions can diminish activity.

- Heteroaromatic Substitutions: Introduction of heteroatoms can further modify biological properties.

Propiedades

IUPAC Name |

6-chloropyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINHNCPJECYNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.